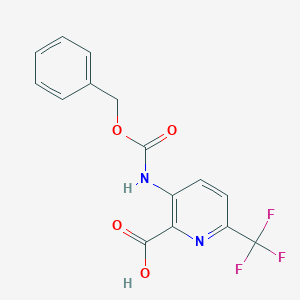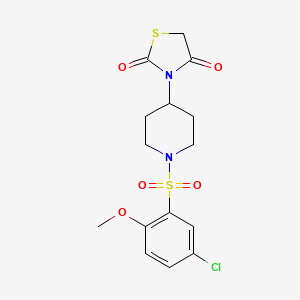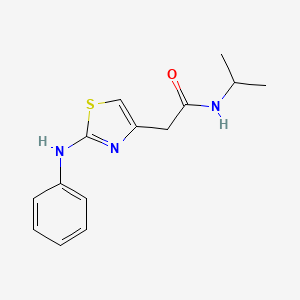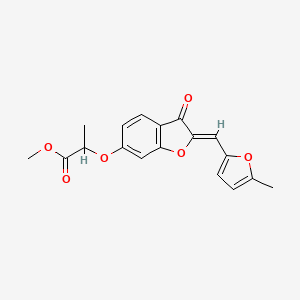![molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5](/img/structure/B2933302.png)
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The compound also contains a 1,4-dioxaspiro[4.5]decan-2-yl group, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, this compound likely has a relatively high molecular weight due to its complex structure . Its solubility in water and other solvents would depend on the specific functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Aminocarbonylation
This compound has been utilized in the synthesis of acrylamides via palladium-catalysed aminocarbonylation . This process involves the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone, showcasing the compound’s potential in creating a variety of carboxylic acid derivatives.
Synthesis of L-Callipeltose
In the realm of complex organic synthesis, this compound has been used in the synthesis of L-callipeltose , a deoxyamino sugar component of L-callipeltoside A. This highlights its role in the synthesis of intricate molecules with potential biological activity.
Building Blocks for β-Diketones
The compound serves as a building block in the synthesis of β-diketones derivatives . β-Diketones are important in various chemical syntheses due to their reactivity and role in forming more complex structures.
Schiff Base Derivatives
It has been reported that derivatives of this compound can be obtained with diaminoalkanes to form Schiff base derivatives . These derivatives have a wide range of applications, including their use in dyes, pigments, and as intermediates in organic synthesis.
Enolate Alkylation Products
The compound’s derivatives have been used to produce enolate alkylation products . Enolate alkylation is a key step in the synthesis of various organic compounds, indicating the compound’s utility in organic chemistry.
Nitrosation Reactions
Nitrosation products have been synthesized using derivatives of this compound . Nitrosation is a chemical reaction that introduces a nitroso group into an organic compound, which is useful in the synthesis of pharmaceuticals and agrochemicals.
Amino Acid Methyl Ester Conversions
The compound has been involved in reactions with amino acid methyl esters to yield satisfactory results . This application is significant in peptide synthesis and the production of pharmaceuticals.
Synthesis of Pharmacologically Relevant Structures
Lastly, the compound has been used in the synthesis of structures with direct pharmacological importance . This underscores its potential in drug discovery and development processes.
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, I can’t provide details on its mechanism of action .
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAPGWPBCAHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)
![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)




![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)